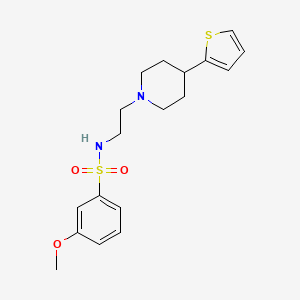

3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c1-23-16-4-2-5-17(14-16)25(21,22)19-9-12-20-10-7-15(8-11-20)18-6-3-13-24-18/h2-6,13-15,19H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXGGLCFOKYUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiophene ring and the methoxy group. The final step involves the sulfonamide formation.

Piperidine Derivative Preparation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Thiophene Ring Introduction: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Methoxy Group Addition: The methoxy group can be added through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Sulfonamide Formation: The final step involves the reaction of the amine group with a sulfonyl chloride to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the methoxy group can yield various ethers or amines.

Scientific Research Applications

3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine ring.

Material Science: The thiophene ring makes this compound a potential candidate for use in organic electronics and conductive polymers.

Biological Studies: It can be used as a probe to study various biological processes, particularly those involving sulfonamide interactions.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Core Structural Features

The compound shares key structural elements with other sulfonamide derivatives, particularly those incorporating piperidine and thiophene groups:

Key Observations :

Anticancer Potential

- Compound 6 (): Exhibits potent anti-breast cancer activity (IC₅₀ < 1 µM), surpassing doxorubicin in efficacy. The thiophene-sulfonamide scaffold is critical for this activity .

- Compound 15 (): Shows high purity (98.82% HPLC) and structural stability, though its biological activity remains uncharacterized in the provided data .

Enzyme Targeting

- SY-707 (): A benzenesulfonamide-piperidine hybrid, inhibits ALK/FAK/IGF1R kinases, highlighting the role of piperidine in kinase binding .

- 4-((3-(4-Methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide (): The thiazole and piperidine groups may facilitate interactions with ATP-binding pockets in enzymes .

Physicochemical Data

Biological Activity

3-Methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a compound of growing interest in pharmaceutical research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is , with a molecular weight of approximately 372.53 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

Research indicates that compounds containing the piperidine and thiophene moieties often exhibit significant biological activities, particularly in modulating neurotransmitter systems and inflammatory pathways. The specific mechanism of action for this compound is still under investigation but may involve interactions with various receptors and enzymes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar sulfonamide derivatives. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15.63 |

| Compound B | U-937 (leukemia) | 0.12 |

| Compound C | A549 (lung cancer) | 2.78 |

These findings suggest that this compound may possess similar properties, warranting further investigation into its anticancer efficacy.

Inhibition of Lipoxygenase

The compound has been studied for its inhibitory effects on lipoxygenases, particularly 12-lipoxygenase (12-LOX), which plays a crucial role in inflammatory processes and certain skin diseases. Compounds that inhibit 12-LOX have shown promise in reducing inflammation and platelet aggregation:

| Activity | Result |

|---|---|

| Inhibition of 12-LOX | Potent nM range |

| Selectivity over COX enzymes | High selectivity |

This suggests that the compound could be beneficial in treating conditions mediated by lipoxygenase pathways.

Case Studies

-

Case Study on Anticancer Activity : A study involving a derivative similar to the target compound reported significant apoptosis induction in MCF-7 cells, correlating with increased expression of p53 and activation of caspase pathways.

"The compound exhibited dose-dependent cytotoxicity and induced apoptosis through mitochondrial pathways" .

-

Case Study on Anti-inflammatory Effects : Another study demonstrated that related sulfonamides effectively reduced inflammation markers in human platelets by inhibiting calcium mobilization and aggregation.

"Inhibition of PAR-4 induced aggregation was noted, suggesting potential therapeutic applications in cardiovascular diseases" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.